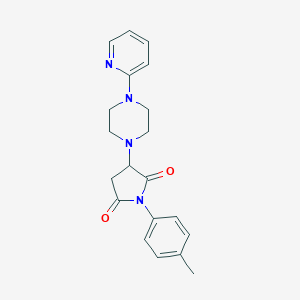![molecular formula C16H15N3O3 B304539 Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B304539.png)
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate, also known as EAM-1, is a heterocyclic compound with potential biological activities. It has been studied extensively in recent years due to its unique structure and promising pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been found to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate. First, further research is needed to elucidate its mechanism of action and identify its target enzymes and signaling pathways. Second, the potential use of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored. Third, the development of new synthetic methods to improve the bioavailability and pharmacokinetics of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate should be investigated. Finally, the use of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate as a tool compound to study the role of various enzymes and signaling pathways in disease pathogenesis should be explored.
Conclusion:
In conclusion, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate is a promising compound with potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been synthesized through a multi-step process involving the reaction of various reagents. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate, including the elucidation of its mechanism of action, the exploration of its potential therapeutic use, and the development of new synthetic methods.
Synthesemethoden
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The most commonly used method involves the reaction of 5-amino-2-phenylfuro[2,3-d]pyrimidine-6-carboxylic acid with methyl iodide and triethylamine in the presence of palladium on carbon. This reaction yields the intermediate 4-methyl-5-(triethylammonio)methyl-2-phenylfuro[2,3-d]pyrimidin-6-olate, which is then treated with sodium ethoxide to obtain Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the replication of several viruses, including the Zika virus and the herpes simplex virus.
Eigenschaften
Produktname |
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O3/c1-3-21-16(20)13-12(17)11-9(2)18-14(19-15(11)22-13)10-7-5-4-6-8-10/h4-8H,3,17H2,1-2H3 |
InChI-Schlüssel |
ZTAQJJGWIMSRBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2O1)C3=CC=CC=C3)C)N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2O1)C3=CC=CC=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)


![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)

![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)

